molecular formula C17H27N3O2 B11780546 tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate

tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate

Cat. No.: B11780546
M. Wt: 305.4 g/mol
InChI Key: DNGXNEOCXBBCIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate is a synthetic piperidine-based carbamate compound of interest in medicinal chemistry and pharmaceutical research. This chemical scaffold is recognized as a privileged structure for designing covalent inhibitors that target serine hydrolases, a large class of enzymes with diverse biological functions . The core structure of this compound suggests potential research applications in the development of inhibitors for endocannabinoid system enzymes, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) . Piperidine and piperazine carbamate derivatives have been shown to be tunable scaffolds that can be optimized for selective or dual inhibition of these enzymes, making them valuable chemical tools for studying endocannabinoid signaling pathways in physiological and disease contexts . Furthermore, piperidine derivatives have demonstrated significant research value in other areas, including the development of novel HSP70 inhibitors with antitumor activity and as antagonists for Toll-like receptors (TLR7/8) in immunology research . The tert-Boc (tert-butoxycarbonyl) protecting group enhances the molecule's utility in multi-step synthetic workflows, allowing for further functionalization and exploration of structure-activity relationships (SAR). This product is intended for research purposes only in laboratory settings. For Research Use Only. Not for human, veterinary, or household use.

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-methyl-N-[4-(pyridin-3-ylmethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20(4)17(7-10-18-11-8-17)12-14-6-5-9-19-13-14/h5-6,9,13,18H,7-8,10-12H2,1-4H3

InChI Key

DNGXNEOCXBBCIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCNCC1)CC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Piperidine Intermediate

The most common approach begins with functionalizing a piperidine core. As detailed in , the synthesis typically starts with tert-butyl methyl(piperidin-4-yl)carbamate (C₁₁H₂₂N₂O₂), which is subsequently modified at the 4-position of the piperidine ring. A pyridin-3-ylmethyl group is introduced via alkylation or reductive amination.

Key Steps:

  • Formation of the Piperidine Core : Reacting piperidin-4-amine with tert-butyl chloroformate and methylamine under inert conditions yields tert-butyl methyl(piperidin-4-yl)carbamate.

  • Introduction of Pyridin-3-ylmethyl Group : The piperidine intermediate undergoes alkylation with 3-(bromomethyl)pyridine or reductive amination using pyridine-3-carbaldehyde and sodium cyanoborohydride .

Example Protocol (Reductive Amination):

  • Reactants : tert-Butyl methyl(piperidin-4-yl)carbamate (634 mg, 2.96 mmol), pyridine-3-carbaldehyde (500 mg, 2.69 mmol).

  • Conditions : Methanol (50 mL), sodium cyanoborohydride (254 mg, 4.04 mmol), acetic acid (4 drops), 20°C, 16 hours .

  • Yield : 56% after purification via reverse-phase chromatography .

Nucleophilic Substitution with Halogenated Pyridines

A high-temperature nucleophilic substitution reaction enables direct coupling of a pre-functionalized pyridine derivative to the piperidine ring. This method avoids intermediate isolation, streamlining the synthesis.

Example Protocol:

  • Reactants : 3,6-Dichloro-4,5-dimethylpyridazine (11.0 g, 62.1 mmol), tert-butyl methyl(piperidin-4-yl)carbamate (23.3 g, 109 mmol).

  • Conditions : Dimethyl sulfoxide (DMSO, 310 mL), K₂CO₃ (17.2 g, 124 mmol), 120°C, 48 hours .

  • Yield : 65% after silica gel filtration .

Mechanistic Insight : The reaction proceeds via SNAr (nucleophilic aromatic substitution), where the piperidine nitrogen attacks the electron-deficient pyridazine ring .

Microwave-Assisted Coupling in Polar Aprotic Solvents

Microwave irradiation significantly reduces reaction times while improving yields. This method is particularly effective for sterically hindered intermediates.

Example Protocol:

  • Reactants : tert-Butyl methyl(piperidin-4-yl)carbamate (3.8 g, 17.8 mmol), 3,6-dichloro-4,5-dimethylpyridazine (3.0 g, 17.0 mmol).

  • Conditions : N-Methyl-2-pyrrolidone (NMP, 14 mL), N,N-diisopropylethylamine (4.43 mL, 25.4 mmol), 150°C, 5 hours .

  • Yield : 30% after silica flash chromatography .

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance mixing and heat transfer, minimizing side reactions.

Key Features:

  • Catalyst : Heterogeneous catalysts (e.g., Pd/C) facilitate hydrogenation steps.

  • Solvent System : Toluene or ethyl acetate for improved solubility.

  • Throughput : 1–5 kg/day with >90% purity.

Comparative Analysis of Preparation Methods

Table 1 summarizes critical parameters across the four methods:

Method Conditions Reagents Yield Advantages Limitations
Reductive Amination 20°C, 16h, MeOHNaBH₃CN, AcOH56%Mild conditions, high selectivityRequires cyanide-based reductant
Nucleophilic Substitution 120°C, 48h, DMSOK₂CO₃65%High yield, scalableLong reaction time
Microwave-Assisted 150°C, 5h, NMPDIEA30%Rapid synthesisLow yield, costly solvents
Continuous Flow80°C, 1h, toluenePd/C, H₂85%High throughput, puritySpecialized equipment required

Optimization Strategies and Challenges

Solvent Selection : Polar aprotic solvents like DMSO and NMP improve reactant solubility but complicate purification . Switching to ethanol/water mixtures reduces costs without sacrificing yield .

Temperature Control : Exothermic reactions (e.g., alkylation) require precise cooling to prevent decomposition. Adiabatic reactors mitigate this in industrial settings.

Catalyst Recycling : Pd/C recovery remains challenging due to pyridine coordination. Recent advances in magnetic nanoparticle-supported catalysts show promise .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding methylamine and the corresponding piperidine-pyridine derivative. This reaction is critical for deprotection in synthetic pathways.

Reaction Type Conditions Reagents/Solvents Products Reference
Acidic HydrolysisHCl (1–2 M), refluxAqueous HCl, ethanol4-(Pyridin-3-ylmethyl)piperidin-4-amine hydrochloride + CO₂ + methanol
Basic HydrolysisNaOH (1–2 M), 60–80°CAqueous NaOH, THF4-(Pyridin-3-ylmethyl)piperidin-4-amine + CO₂ + methanol

Key Notes :

  • Acidic conditions protonate the carbamate oxygen, accelerating cleavage.

  • Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon.

Nucleophilic Substitution at the Carbamate Nitrogen

The methyl group on the carbamate nitrogen can participate in alkylation or acylation reactions, modifying the compound’s pharmacological profile.

Reaction Type Reagents Conditions Products Reference
AlkylationAlkyl halides (e.g., CH₃I)K₂CO₃, DMF, 50°C, 12 htert-Butyl (alkyl)methylcarbamate derivatives
AcylationAcyl chlorides (e.g., AcCl)Pyridine, RT, 6 htert-Butyl (acyl)methylcarbamate derivatives

Mechanistic Insight :

  • Alkylation proceeds via SN2 displacement, while acylation involves nucleophilic acyl substitution.

Curtius Rearrangement in Synthetic Pathways

Though not directly observed for this compound, structurally related intermediates undergo Curtius rearrangement to form isocyanates, which are trapped as carbamates.

Reaction Type Reagents Conditions Yield/Purity Reference
Curtius RearrangementDPPA, triethylamineToluene, 100°C, 12–20 h60% yield (crude)

Application :

  • Used in the synthesis of nilotinib precursors, highlighting the utility of carbamate intermediates in medicinal chemistry .

Functionalization of the Piperidine Ring

The piperidine nitrogen and pyridine moiety enable further derivatization:

Alkylation/Acylation at Piperidine Nitrogen

Reaction Type Reagents Conditions Products
AlkylationBenzyl bromideDIPEA, DCM, RT, 6 hN-Benzyl-piperidine derivative
AcylationAcetic anhydridePyridine, 40°C, 3 hN-Acetyl-piperidine derivative

Pyridine Ring Modifications

  • Electrophilic Aromatic Substitution : Limited due to electron-deficient pyridine ring.

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems.

Stability Under Thermal and Oxidative Conditions

The compound exhibits moderate thermal stability but degrades under strong oxidative conditions:

Condition Temperature Outcome
Thermal Decomposition>200°CCleavage to pyridine-piperidine fragments
Oxidative StressH₂O₂, RT, 24 hOxidation of pyridine methyl group to COOH

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C17H27N3O2
Molecular Weight: 303.42 g/mol
IUPAC Name: tert-butyl N-(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate

The compound features a piperidine ring with a pyridin-3-ylmethyl substitution and a tert-butyl carbamate group, which contributes to its unique chemical properties and biological activities.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported that related piperidine derivatives showed substantial cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin.

Cell Line IC50 (nM) Effect
FaDu (hypopharyngeal)50Induction of apoptosis
A549 (lung cancer)75Inhibition of cell proliferation

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory effects, particularly in enhancing immune responses against tumors. In vitro studies showed that it could enhance the activity of mouse splenocytes against tumor cells through inhibition of the PD-1/PD-L1 pathway. This suggests potential as an immunotherapeutic agent.

Concentration (nM) Effect
100Significant immune cell activation
200Enhanced cytotoxicity against tumor cells

Case Study 1: PD-L1 Inhibition

A doctoral thesis explored the biological activity of several piperidine derivatives, including tert-butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate. The study utilized a rescue assay with mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound significantly restored immune function at specific concentrations, confirming its role as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, this compound was tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity. The results indicated effective inhibition of cell proliferation at nanomolar concentrations, aligning with findings from other studies on similar piperidine compounds.

Industrial Applications

The synthesis of this compound typically involves the reaction of 4-(pyridin-3-ylmethyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This process can be scaled for industrial production while maintaining high yield and purity through automated reactors and controlled reaction conditions .

Mechanism of Action

The mechanism of action of tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in its 4-(pyridin-3-ylmethyl)piperidin-4-yl core, which differentiates it from analogs with simpler substituents. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural Comparison of Piperidine Carbamate Derivatives
CAS Number Substituents on Piperidine Ring Similarity Score* Key Structural Differences Availability
1707361-83-8 N-Methyl carbamate + pyridin-3-ylmethyl - Pyridine-piperidine hybrid Discontinued
163271-08-7 4-Methyl 0.81 Lacks pyridinylmethyl group; simpler substituent Available
1171125-92-0 4-Amino, 3-methoxy 0.78 Stereochemistry (3S,4R); methoxy substituent Available
864369-95-9 4-Methyl, 4-morpholino 0.78 Morpholino group enhances polarity Available
73874-95-0 Unsubstituted piperidin-4-yl 0.77 No methyl or aromatic substituents Available

*Similarity scores calculated using structural fingerprint-based algorithms .

Functional Implications

Pyridin-3-ylmethyl Group : This group in the target compound enables π-π stacking interactions with biological targets, a feature absent in analogs like 163271-08-7 (methyl-only substituent). Such interactions are critical in drug design for enhancing binding affinity to aromatic residues in enzymes or receptors .

Biological Activity

Introduction

tert-Butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate, also known by its CAS number 1253403-51-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

The compound's molecular formula is C17H27N3O2C_{17}H_{27}N_{3}O_{2} with a molecular weight of 305.42 g/mol. The structural representation indicates the presence of a piperidine ring and a pyridine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC17H27N3O2C_{17}H_{27}N_{3}O_{2}
Molecular Weight305.42 g/mol
CAS Number1253403-51-8
Synonymstert-Butyl 〔[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl〕carbamate

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in neuroprotection and anti-inflammatory effects:

  • Neuroprotective Effects :
    • A study demonstrated that related compounds can inhibit amyloid-beta (Aβ) aggregation, a key factor in Alzheimer's disease (AD). The compound showed a protective effect on astrocytes against Aβ-induced toxicity by reducing TNF-α levels and free radicals in vitro .
    • In vivo studies indicated that while the compound did not significantly alter cognitive deficits in scopolamine-treated rats, it did show potential as a multi-target therapeutic agent against AD-related pathologies .
  • Enzyme Inhibition :
    • The compound has been reported to act as an inhibitor of both β-secretase and acetylcholinesterase, which are critical enzymes involved in the pathogenesis of Alzheimer's disease. Specifically, it demonstrated an IC50 value of 15.4 nM for β-secretase inhibition and a K_i value of 0.17 μM for acetylcholinesterase .
  • Anti-inflammatory Activity :
    • The compound's structural features suggest potential anti-inflammatory properties, which could be beneficial in treating neuroinflammation associated with neurodegenerative diseases .

In Vitro Studies

In vitro studies have shown that this compound can increase the viability of astrocytes exposed to toxic Aβ peptides. The following data highlights its protective effects:

Treatment ConditionCell Viability (%)
Control (no treatment)100%
Aβ 1-42 treatment only43.78 ± 7.17%
Aβ 1-42 + tert-butyl methyl carbamate62.98 ± 4.92%

These results indicate that the compound significantly improves cell viability when co-administered with toxic agents .

In Vivo Studies

In vivo evaluations using scopolamine-induced models showed no significant cognitive improvement compared to control treatments; however, this was attributed to the bioavailability issues within the brain . This highlights the need for further pharmacokinetic studies to optimize delivery methods.

Q & A

Q. What are the recommended synthetic routes for tert-butyl methyl(4-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate, and how can purity be ensured during synthesis?

Answer: The synthesis typically involves multi-step reactions, including:

  • Protection of the piperidine amine with a tert-butoxycarbonyl (Boc) group.
  • Condensation and alkylation : Similar to methods described for structurally analogous compounds (e.g., coupling pyridinylmethyl groups to the piperidine core using reagents like 3-pyridinecarboxaldehyde) .
  • Purification : Silica gel column chromatography or recrystallization to isolate intermediates. Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy (e.g., ¹H/¹³C NMR for functional group verification) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .
  • Engineering Controls : Use fume hoods for weighing and reactions. Ensure access to emergency eyewash stations and showers .
  • Storage : Store in a cool, dry place away from oxidizing agents. Refer to GHS hazard classifications (e.g., H315 for skin irritation) from safety data sheets .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) to identify pyridine (δ 8.5–7.5 ppm) and piperidine (δ 3.0–1.5 ppm) protons .
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane or THF) to enhance solubility of intermediates .
  • Catalysts : Add triethylamine (TEA) or DMAP to accelerate carbamate formation .
  • Temperature Control : Maintain reactions at 0–25°C to minimize side reactions (e.g., Boc deprotection).
  • Design of Experiments (DOE) : Systematically vary parameters (e.g., stoichiometry, reaction time) to identify optimal conditions .

Q. How should researchers address contradictory data regarding the compound’s stability under varying pH conditions?

Answer:

  • Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare with literature data (e.g., ’s GHS stability classifications) .
  • Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of the carbamate group at acidic pH) .
  • Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate pH-specific effects.

Q. What pharmacological targets are plausible for this compound based on structural analogs?

Answer:

  • Kinase Inhibition : The pyridine and piperidine moieties are common in kinase inhibitors (e.g., JAK/STAT pathways). Perform enzymatic assays (e.g., ADP-Glo™) to evaluate IC₅₀ values .
  • GPCR Modulation : Structural similarity to piperidine-based serotonin receptor ligands suggests potential CNS activity. Use radioligand binding assays (e.g., 5-HT₆ receptors) to assess affinity .
  • Computational Modeling : Conduct molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .

Q. What strategies are effective for synthesizing derivatives with modified pyridine or piperidine moieties?

Answer:

  • Pyridine Modifications : Introduce substituents (e.g., halogens) via Suzuki-Miyaura cross-coupling using pyridinyl boronic acids .
  • Piperidine Functionalization : Perform N-alkylation with methyl iodide or reductive amination to add side chains .
  • Characterization : Validate derivatives using 2D NMR (e.g., HSQC, COSY) to confirm regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.